Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]-
Overview
Description
Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring, which is further connected to a nitrophenyl group through an amide linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be done by reacting the nitrated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the sulfonylated nitro compound with an appropriate amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-6-13(7-4-10)24(22,23)17-14-8-5-12(16-11(2)19)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVTZLBIHDFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179304 | |
Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6597-60-0 | |
Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6597-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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